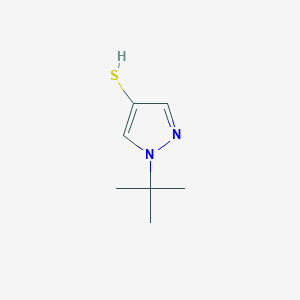![molecular formula C11H15BrN2O2 B13594717 ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate](/img/structure/B13594717.png)
ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate is a chemical compound that belongs to the class of imidazo[1,5-a]pyridines This compound is characterized by the presence of an ethyl ester group and a bromine atom attached to the imidazo[1,5-a]pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate typically involves the following steps:
Formation of the imidazo[1,5-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor under acidic or basic conditions.
Bromination: The imidazo[1,5-a]pyridine core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The final step involves the esterification of the brominated imidazo[1,5-a]pyridine with ethyl acetate in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrogenated derivative.
Oxidation Reactions: The imidazo[1,5-a]pyridine ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.
Reduction: Formation of hydrogenated imidazo[1,5-a]pyridine derivatives.
Oxidation: Formation of oxidized imidazo[1,5-a]pyridine derivatives with additional functional groups.
科学的研究の応用
Ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity against certain types of cancer and infectious diseases.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in biological assays to study the function of specific proteins and enzymes.
Industrial Applications: It is used as an intermediate in the synthesis of more complex chemical entities for various industrial applications.
作用機序
The mechanism of action of ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,5-a]pyridine ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.
類似化合物との比較
Ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate can be compared with other similar compounds, such as:
Ethyl2-{3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl2-{3-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate: Similar structure but with an iodine atom instead of bromine.
Ethyl2-{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its analogs.
特性
分子式 |
C11H15BrN2O2 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC名 |
ethyl 2-(3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)acetate |
InChI |
InChI=1S/C11H15BrN2O2/c1-2-16-10(15)7-8-9-5-3-4-6-14(9)11(12)13-8/h2-7H2,1H3 |
InChIキー |
MIULMRFWOCUKFK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C2CCCCN2C(=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl3-[(methoxycarbonyl)amino]propanoate](/img/structure/B13594667.png)




![3,3-Dimethyl-1-azaspiro[3.3]heptane](/img/structure/B13594703.png)




